![molecular formula C25H30N4O2 B8494573 3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide](/img/structure/B8494573.png)
3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide is a complex organic compound that features a benzofuran ring, a piperazine ring, and an indole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the benzofuran, piperazine, and indole rings, followed by their subsequent coupling. Common synthetic routes include:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Piperazine Ring: Piperazine derivatives can be synthesized through the reaction of diethylenetriamine with appropriate alkyl halides.
Formation of Indole Ring: Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the benzofuran, piperazine, and indole intermediates using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino indole derivatives.
Substitution: N-alkyl piperazine derivatives.
Scientific Research Applications
3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent
Pharmacology: It is studied for its interactions with various biological targets, including receptors and enzymes.
Biology: It is used in studies related to cell signaling pathways and molecular mechanisms of diseases.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets such as receptors and enzymes. The benzofuran ring is known to interact with viral proteins, inhibiting their function . The piperazine ring can interact with neurotransmitter receptors, modulating their activity . The indole ring can bind to DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid.
Piperazine Derivatives: Compounds such as N-alkyl piperazines and N-aryl piperazines.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Uniqueness
3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide is unique due to its combination of three distinct pharmacophores: benzofuran, piperazine, and indole. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C25H30N4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c26-25(30)19-4-6-23-22(16-19)20(17-27-23)3-1-2-9-28-10-12-29(13-11-28)21-5-7-24-18(15-21)8-14-31-24/h4-7,15-17,27H,1-3,8-14H2,(H2,26,30) |
InChI Key |
UMXKZXWFCNSZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
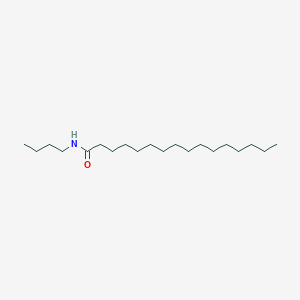
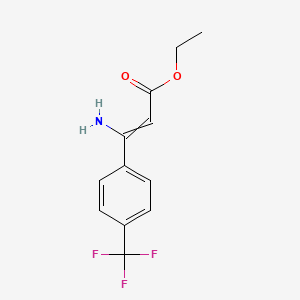
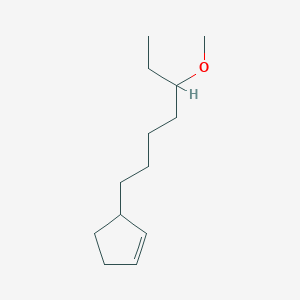
![N-(2,2-diethoxyethyl)-2,3-dihydrobenzo[b]furan-4-amine](/img/structure/B8494509.png)
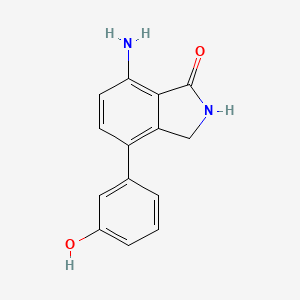
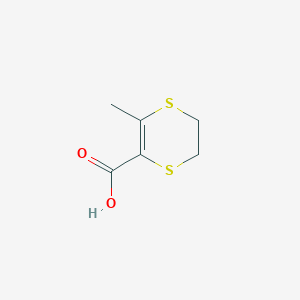
![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate](/img/structure/B8494528.png)
![2-[(5,6-Dimethoxyindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8494531.png)
![Lithium, [3-(trifluoromethyl)phenyl]-](/img/structure/B8494532.png)
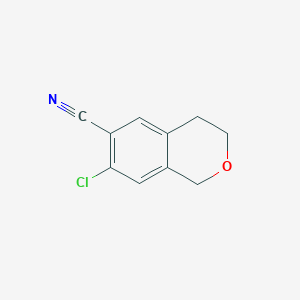
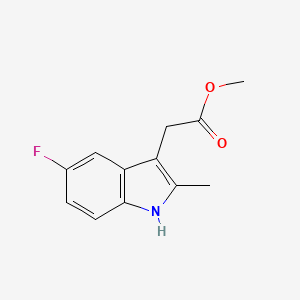
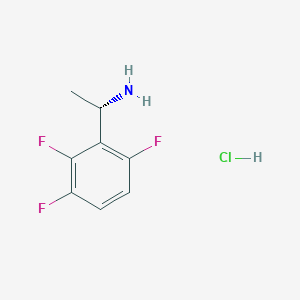
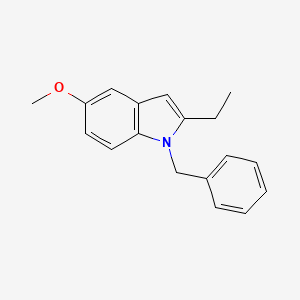
![Ethyl [4-(methoxymethyl)piperidin-4-yl]phenylcarbamate](/img/structure/B8494568.png)
